3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

Catalog No.
S6590209
CAS No.
2173111-57-2
M.F
C16H16O2
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic aci...

CAS Number

2173111-57-2

Product Name

3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

IUPAC Name

4-(3,4-dimethylphenyl)-2-methylbenzoic acid

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-10-4-5-13(8-11(10)2)14-6-7-15(16(17)18)12(3)9-14/h4-9H,1-3H3,(H,17,18)

InChI Key

FZDYXQUWELAPBF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C)C

3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is a chemical compound characterized by its biphenyl structure, where two benzene rings are connected. This compound features three methyl groups located at the 3, 3', and 4 positions of the biphenyl framework, alongside a carboxylic acid group (-COOH) at the 4 position of one of the rings. The molecular formula for this compound is C16H16O2, with a molecular weight of approximately 240.30 g/mol .

The structural uniqueness of this compound arises from its specific arrangement of functional groups, which can influence its reactivity and interaction with biological systems. The presence of multiple methyl groups can enhance the lipophilicity of the molecule, potentially affecting its solubility and biological activity.

While specific reaction pathways for 3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid are not extensively documented, several general reactions can be anticipated based on its functional groups:

  • Carboxylic Acid Reactions: The carboxylic acid group can participate in reactions such as:
    • Esterification: Reacting with alcohols to form esters.
    • Amidation: Forming amides when reacted with amines.
    • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Electrophilic Aromatic Substitution: The methyl groups on the aromatic rings can activate them towards electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions relative to the existing substituents.

Synthesis methods for 3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid typically involve multi-step organic synthesis techniques. Common methods may include:

  • Friedel-Crafts Acylation: This method can be employed to introduce the carboxylic acid group onto the biphenyl structure.
  • Methylation Reactions: Utilizing methylating agents to introduce methyl groups at desired positions on the biphenyl backbone.
  • Coupling Reactions: Strategies such as Suzuki or Heck coupling could be adapted to construct the biphenyl framework if starting materials are appropriately chosen.

3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid has potential applications in various fields:

  • Materials Science: Its structural properties may make it suitable for use in electronic materials or as a building block in polymer synthesis.
  • Pharmaceutical Research: Investigating its biological properties could lead to applications in drug development or as a biochemical probe.
  • Chemical Synthesis: It may serve as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acidC16H16O2Similar structure but different methyl positioning
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acidC15H14O2Fewer methyl groups; potential differences in reactivity
3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acidC16H16O2Different carboxylic position; may exhibit unique properties

The uniqueness of 3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid lies in its specific arrangement of methyl groups and the carboxylic acid functionality that could influence both its physical properties and biological activities compared to similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.115029749 g/mol

Monoisotopic Mass

240.115029749 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types